4-Fluorobenzylzinc chloride
Overview
Description
4-Fluorobenzylzinc chloride is an organozinc compound with the chemical formula C7H6ClFZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
4-Fluorobenzylzinc chloride, also known as this compound, 0.50 M in THF, is an organozinc reagent Organozinc reagents are generally used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
Organozinc reagents, including this compound, are typically used in negishi cross-coupling reactions . In these reactions, the organozinc reagent acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .
Biochemical Pathways
Organozinc reagents are commonly used in organic synthesis, suggesting that they may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
As a general rule, the pharmacokinetics of a compound are influenced by its chemical properties, including its molecular weight, solubility, and stability . The molecular weight of this compound is 209.96 , which may influence its pharmacokinetic properties.
Result of Action
Given its use in organic synthesis, it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to the structure of organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its concentration in tetrahydrofuran (THF) is 0.5 M , suggesting that its solubility in this solvent may affect its reactivity. Additionally, its storage temperature is 2-8°C , indicating that temperature can influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzylzinc chloride can be synthesized through the reaction of 4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
4-Fluorobenzyl chloride+Zinc→4-Fluorobenzylzinc chloride
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in THF or other suitable solvents.
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products Formed
Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to various substituted aromatic compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-Fluorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylmagnesium chloride
- 4-Fluorobenzyl lithium
- 4-Fluorobenzyl bromide
Comparison
4-Fluorobenzylzinc chloride is unique due to its moderate reactivity compared to other organometallic reagents like 4-fluorobenzylmagnesium chloride and 4-fluorobenzyl lithium. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Unlike 4-fluorobenzyl bromide, which is primarily used as an electrophile, this compound acts as a nucleophile.
Properties
IUPAC Name |
chlorozinc(1+);1-fluoro-4-methanidylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXMIUITECMJJV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.Cl[Zn+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295679 | |
Record name | Chloro[(4-fluorophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-07-5 | |
Record name | Chloro[(4-fluorophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzylzinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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